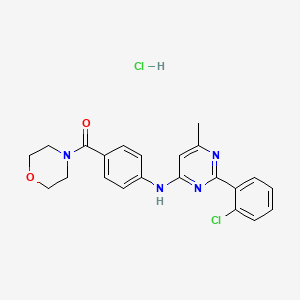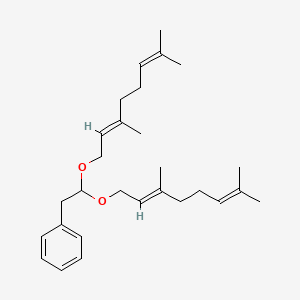
1,1-Digeranyloxy-2-phenylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Digeranyloxy-2-phenylethane is an organic compound with the molecular formula C28H42O2 and a molecular weight of 410.63188 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structure, which includes two geranyloxy groups attached to a phenylethane backbone .
Preparation Methods
The synthesis of 1,1-Digeranyloxy-2-phenylethane typically involves the reaction of geranyl bromide with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Digeranyloxy-2-phenylethane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted products.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Digeranyloxy-2-phenylethane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Digeranyloxy-2-phenylethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,1-Digeranyloxy-2-phenylethane can be compared with other similar compounds, such as:
1,1-Diphenylethane: This compound has a similar phenylethane backbone but lacks the geranyloxy groups, making it less reactive in certain chemical reactions.
1,1-Digeranyloxy-2-phenylpropane: This compound has an additional carbon in the backbone, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7149-23-7 |
|---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2,2-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]ethylbenzene |
InChI |
InChI=1S/C28H42O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-19,28H,10-11,14-15,20-22H2,1-6H3/b25-18+,26-19+ |
InChI Key |
KJTMVMCIPAJMOH-XUWUHCBVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OCC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


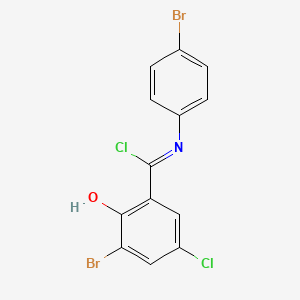

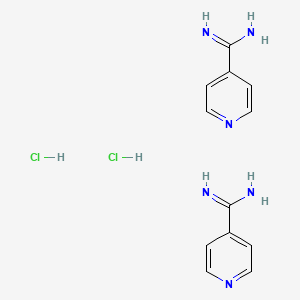
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)

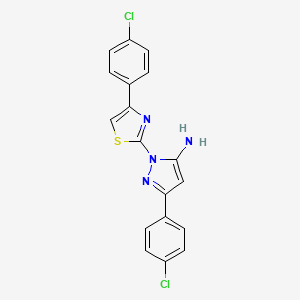
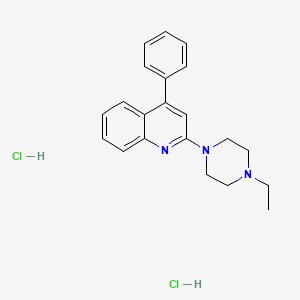
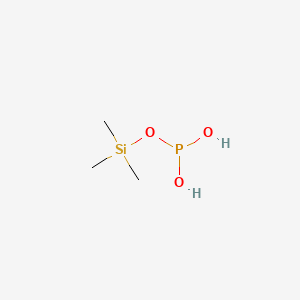
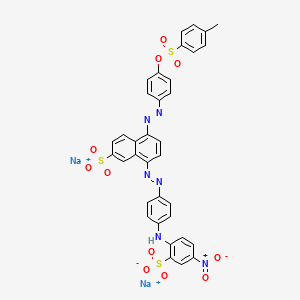
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
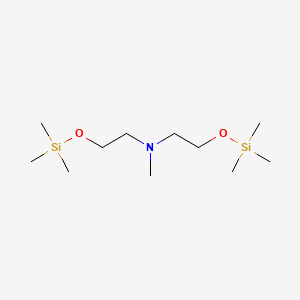
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
